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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B15612647

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902, primarily available and studied as its trimesylate salt, is a significant metabolite of
Alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] This
document provides a comprehensive overview of the chemical structure, properties, and
biological activity of AST5902, with a focus on its role as a potent antineoplastic agent. It is
intended to serve as a technical resource for researchers and professionals involved in
oncology drug discovery and development. While the term "AST5902 mesylate" is used, the
preponderance of available scientific literature and supplier information refers to the
"trimesylate” salt form. This guide will therefore focus on the well-characterized AST5902
trimesylate.

Chemical Structure and Properties

AST5902 is the N-desmethyl metabolite of Alflutinib, meaning it is structurally similar to its
parent compound. The key chemical and physical properties of AST5902 trimesylate are
summarized in the table below. This information is critical for its handling, formulation, and
interpretation of experimental results.
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Chemical Name

N-(5-{[4-(1-methyl-1H-indol-3-
yl)pyrimidin-2-ylJamino}-2-
{methyl[2-
(methylamino)ethyl]lamino}-6-
(2,2,2-trifluoroethoxy)pyridin-3-
yl)prop-2-enamide;

tris(methanesulfonic acid)

[3]

Molecular Formula C30H41F3N8011S3 [3114]
Molecular Weight 842.88 g/mol [2][3]
CAS Number 2929417-90-1 [31[4]
CNCCN(C)C1=NC(OCC(F)
(F)F)=C(C=C1NC(=0)C=C)NC
1IN=CC=C(N=1)C1=CN(C)C2=
SMILES [3]
CC=CC=C21.CS(0)
(=0)=0.CS(0)(=0)=0.CS(0O)
(=0)=0
KRCDPFVVSHJINOV-
InChliKey [3]
UHFFFAOYSA-N
Solubility DMSO: 50 mg/mL (59.32 mM) [2][3]

Water: 100 mg/mL

[2]

Ethanol: Insoluble

[2]

Storage

Store at -20°C

[4]

Mechanism of Action: Targeting the EGFR Signaling

Pathway

AST5902 functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key
player in the signaling pathways that drive the growth and proliferation of cancer cells,

particularly in non-small cell lung cancer (NSCLC). EGFR is a receptor tyrosine kinase that,
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upon activation by its ligands (like EGF), initiates a cascade of downstream signaling events.
Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell
division.

The primary signaling pathways downstream of EGFR include the RAS-RAF-MEK-ERK
(MAPK) pathway and the PI3K-AKT-mTOR pathway. Both of these pathways ultimately lead to
the transcription of genes involved in cell proliferation, survival, and angiogenesis. AST5902,
like its parent compound Alflutinib, is designed to inhibit the kinase activity of EGFR, thereby
blocking these downstream signals and inhibiting cancer cell growth.
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Diagram 1: Simplified EGFR Signaling Pathway and the inhibitory action of AST5902.
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In Vitro Potency

The anti-cancer activity of AST5902 has been demonstrated in preclinical studies. A key
measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the
concentration of the drug required to inhibit a specific biological process by 50%.

. EGFR Mutation .
Cell Line —_— Alflutinib IC50 (hM) AST5902 IC50 (nM)
atus

H1975 L858R/T790M 10.3+2.7 175+0.1

Experimental Protocols
Determination of IC50 in H1975 Cells

The following protocol provides a general framework for determining the 1C50 value of
AST5902 in the H1975 non-small cell lung cancer cell line, which harbors the EGFR L858R
and T790M mutations. This assay is crucial for assessing the compound's potency against
resistant forms of EGFR.

1. Cell Culture and Seeding:

e Culture H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

e Harvest cells using trypsin-EDTA and perform a cell count.

o Seed the cells into 96-well plates at a density of 3,000 to 5,000 cells per well in 100 pL of
culture medium.

 Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
e Prepare a stock solution of AST5902 trimesylate in dimethyl sulfoxide (DMSO).

o Perform serial dilutions of the stock solution in culture medium to achieve a range of final
concentrations (e.g., from 1 nM to 10 uM). Ensure the final DMSO concentration in all wells
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is consistent and non-toxic (typically < 0.1%).

Remove the medium from the wells and add 100 pL of the medium containing the various
concentrations of AST5902. Include wells with medium and DMSO only as a vehicle control.

Incubate the plates for 72 hours.
. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
After the incubation period, assess cell viability. For an MTT assay:
o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
o Remove the medium and add 150 pL of DMSO to dissolve the formazan crystals.
o Measure the absorbance at 490 nm using a microplate reader.

For a CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence,
which is proportional to the amount of ATP and thus indicative of cell viability.

. Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control
(100% viability).

Plot the percentage of viability against the logarithm of the AST5902 concentration.

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the
IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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